N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPXDIEGUUMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylbenzamide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may also influence signaling pathways by altering the function of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related benzamide derivatives from the evidence:
*Estimated based on molecular formula (C23H27N3O).
Key Observations :
- Pyrazole Substitutions: The target’s cyclopropyl groups (vs.
- Benzamide Modifications : ’s sulfamoyl group introduces hydrogen-bonding capacity, whereas the target’s unsubstituted benzamide relies on aromatic interactions.
- Linker Diversity : The pyrimidinyl extension in adds a planar heterocycle, contrasting with the target’s simpler ethyl linker.
Physicochemical Properties
- Lipophilicity (logP) : The cyclopropyl groups in the target compound likely elevate logP compared to dimethyl-substituted analogs (e.g., ), enhancing membrane permeability but risking solubility challenges.
- Molecular Weight : The target (~409.5 g/mol) falls within the acceptable range for drug-like molecules, whereas ’s compound (443.5 g/mol) approaches the upper limit of Lipinski’s rule.
- Solubility : The absence of polar groups (e.g., sulfamoyl in ) may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features a pyrazole moiety, which is known for its significant biological activity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds have shown inhibition against kinases involved in cancer progression. For instance, derivatives with similar scaffolds have been documented to inhibit RET kinase activity, which is crucial in oncogenic signaling pathways .
- Antitumor Activity : Research indicates that related benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, certain benzamide compounds have demonstrated IC50 values in the low micromolar range against human tumor cell lines .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it exhibits significant cytotoxicity against several cancer cell lines. A summary of findings is presented in Table 1.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | |
| CaCo-2 (Colon Cancer) | 3.2 | |
| MCF7 (Breast Cancer) | 4.7 | |
| A549 (Lung Cancer) | 6.0 |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, related compounds have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes . This suggests a potential dual role for this compound in managing inflammation alongside cancer therapy.
Case Studies
Several studies have investigated the efficacy of similar compounds:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited selective inhibition against protein targets involved in cancer cell proliferation . The findings support the hypothesis that this compound could share similar mechanisms.
- Clinical Trials : Early-phase clinical trials involving benzamide derivatives have reported promising results in terms of patient survival rates and tumor response . Although specific data on this compound is limited, these findings highlight the potential significance of this compound class.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, and how can intermediates be characterized?
- Methodology : A two-step approach is common: (1) synthesize the pyrazole core via cyclocondensation of cyclopropanecarboxaldehyde derivatives with hydrazines under acidic conditions, and (2) couple the pyrazole to a benzamide via nucleophilic substitution or amide bond formation. Intermediate characterization should include -/-NMR for structural confirmation and LC-MS for purity assessment. For cyclopropane-containing intermediates, X-ray crystallography (using SHELXL ) can resolve stereochemical ambiguities.
Q. How can the purity and stability of this compound be validated under experimental conditions?
- Methodology : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis or oxidation products. For cyclopropane ring stability, monitor via -NMR for ring-opening signals (e.g., loss of cyclopropyl proton splitting patterns) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight. -NMR detects cyclopropyl protons (δ ~0.5–2.0 ppm) and pyrazole NH (δ ~7–8 ppm). -NMR identifies carbonyl (C=O, δ ~165–170 ppm) and cyclopropyl carbons. IR spectroscopy verifies amide C=O stretches (~1650 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystallographic data of target proteins (PDB). Prioritize the pyrazole and benzamide moieties as pharmacophores. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants () .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data (e.g., antiviral assays)?
- Methodology : Use orthogonal assays (e.g., cell-based vs. enzymatic assays) to confirm target engagement. If discrepancies persist, evaluate metabolic stability (hepatocyte incubation) or membrane permeability (Caco-2 assay). Structural analogs from patent literature (e.g., thiazole/oxadiazole derivatives ) can guide SAR adjustments.
Q. How can in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) be optimized?
- Methodology : Modify the benzamide’s substituents to enhance metabolic stability (e.g., replace labile ester groups with amides). Cyclopropyl groups may improve lipophilicity (logP ~2–4). Conduct rodent PK studies with LC-MS/MS quantification of plasma levels. Compare with structurally related compounds from oncology or antiviral pipelines .
Q. What crystallographic challenges arise during X-ray structure determination, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
